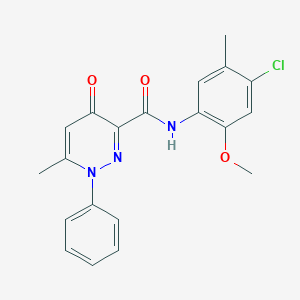
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide, also known as CMDB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzothiazole derivatives and has been found to possess several interesting properties that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is not fully understood. However, it is believed to act through the inhibition of certain enzymes and proteins that are involved in various biological processes.
Biochemical and Physiological Effects:
This compound has been found to possess several interesting biochemical and physiological effects. Some of the effects of this compound include:
1. Induction of apoptosis: this compound has been found to induce apoptosis in cancer cells, which is a programmed cell death process.
2. Inhibition of cell proliferation: this compound has been found to inhibit the proliferation of cancer cells, which is a process by which cells divide and multiply.
3. Reduction of inflammation: this compound has been found to reduce inflammation in animal models, which is a process by which the body responds to injury or infection.
Advantages and Limitations for Lab Experiments
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. High potency: this compound has been found to be highly potent and effective at low concentrations.
2. Selectivity: this compound has been found to be selective in its action, which means that it targets specific enzymes and proteins.
3. Availability: this compound is readily available and can be synthesized in the lab.
Some of the limitations of this compound include:
1. Lack of clinical data: this compound has not been extensively tested in clinical trials, and its safety and efficacy in humans are not fully understood.
2. Limited solubility: this compound has limited solubility in water, which can make it difficult to administer in certain experiments.
3. Potential toxicity: this compound has been found to be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide. Some of the possible directions include:
1. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
2. Mechanistic studies: Further studies are needed to understand the mechanism of action of this compound and its effects on various biological processes.
3. Structural modifications: Structural modifications of this compound may lead to the development of more potent and selective compounds.
4. Formulation development: Formulation development of this compound may improve its solubility and bioavailability, making it more suitable for use in certain experiments.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. It possesses several interesting properties, including anti-cancer, antimicrobial, and anti-inflammatory properties. However, further research is needed to fully understand its mechanism of action and its potential applications.
Synthesis Methods
The synthesis of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide can be achieved through a multistep process involving the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by the reaction with methyl 2,2-dimethylpropanoate and sodium hydroxide. The final product is obtained through the reaction of the intermediate with 5-chloro-2-hydroxybenzaldehyde in the presence of acetic anhydride.
Scientific Research Applications
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide has been extensively studied for its potential applications in scientific research. It has been found to possess several interesting properties that make it a promising candidate for further investigation. Some of the potential applications of this compound include:
1. Anti-cancer agent: this compound has been found to possess anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines.
2. Antimicrobial agent: this compound has been found to possess antimicrobial properties and has been shown to be effective against various bacterial and fungal strains.
3. Anti-inflammatory agent: this compound has been found to possess anti-inflammatory properties and has been shown to reduce inflammation in animal models.
properties
IUPAC Name |
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c1-13(2,3)11(17)16-12-15-8-5-7(14)9(18-4)6-10(8)19-12/h5-6H,1-4H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTOJJGOEJSJMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=CC(=C(C=C2S1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-cyclopropyl-N-[(2-methoxyphenyl)methyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7646904.png)
![3-[(E)-2-(2,4-dichlorophenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7646916.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(2,5-dioxopyrrolidin-1-yl)-N-methylpropanamide](/img/structure/B7646921.png)
![1-(2-Fluorophenyl)-4-[[5-(4-fluorophenyl)tetrazol-2-yl]methyl]piperazine](/img/structure/B7646940.png)

![(1R,2R)-2-(2-chlorophenyl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7646948.png)

![(1S,3R)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B7646960.png)
![(2S)-1-[3-[(4-propan-2-ylsulfanylbenzoyl)amino]propyl]pyrrolidine-2-carboxamide](/img/structure/B7646968.png)
![N-[(1R,2S)-2-(2-chlorophenyl)cyclopropyl]-2-(pyridin-2-ylmethylsulfanyl)acetamide](/img/structure/B7646976.png)
![(2R)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7646978.png)
![methyl N-[(2S)-3-methyl-1-[[4-(2-methylpropanoylamino)phenyl]methylamino]-1-oxobutan-2-yl]carbamate](/img/structure/B7646988.png)
![[4-methyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazol-5-yl]-[(3S)-3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7646996.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-7-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7646999.png)